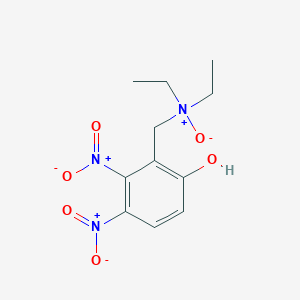
Cyclomaltoheptaose hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Cyclodextrin is a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4 glycosidic bonds. It is derived from starch and has a unique structure resembling a truncated cone, with a hydrophobic cavity and a hydrophilic exterior. This structure allows beta-Cyclodextrin to form inclusion complexes with various guest molecules, making it a valuable compound in numerous applications .
Méthodes De Préparation
Beta-Cyclodextrin is primarily produced through the enzymatic treatment of starch using cyclodextrin glycosyltransferase (CGTase) and alpha-amylase. The process involves liquefying starch by heat treatment or using alpha-amylase, followed by the addition of CGTase to convert the starch into beta-Cyclodextrin . Industrial production methods have optimized this process to achieve high yields and purity, making beta-Cyclodextrin widely available and cost-effective .
Analyse Des Réactions Chimiques
Beta-Cyclodextrin undergoes various chemical reactions, including oxidation, reduction, and substitution. It can form inclusion complexes with small organic molecules, enhancing their solubility and stability . Common reagents used in these reactions include sodium azide, ammonium chloride, and various alkyl halides . Major products formed from these reactions include 5-substituted 1H-tetrazoles and perallylated cyclodextrins .
Applications De Recherche Scientifique
Beta-Cyclodextrin has a wide range of scientific research applications. In chemistry, it is used as a catalyst and chiral separator due to its ability to form inclusion complexes . In biology and medicine, beta-Cyclodextrin enhances the solubility and bioavailability of hydrophobic drugs, making it a valuable excipient in pharmaceutical formulations . It is also used in wastewater treatment to remove organic and inorganic pollutants . Additionally, beta-Cyclodextrin finds applications in the food industry, textiles, and nanotechnology .
Mécanisme D'action
The primary mechanism of action of beta-Cyclodextrin involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of beta-Cyclodextrin encapsulates hydrophobic compounds, while the hydrophilic exterior maintains solubility in water . This host-guest interaction modifies the physical, chemical, and biological properties of the guest molecules, enhancing their stability and bioavailability . Beta-Cyclodextrin can also sequester cholesterol, disrupting viral membranes that contain this biomolecule .
Comparaison Avec Des Composés Similaires
Beta-Cyclodextrin is part of a family of cyclodextrins, which also includes alpha-Cyclodextrin and gamma-Cyclodextrin. Alpha-Cyclodextrin consists of six glucose units, while gamma-Cyclodextrin has eight . Beta-Cyclodextrin is the most commonly used due to its optimal cavity size for forming inclusion complexes with a wide range of guest molecules . Its derivatives, such as 2-hydroxypropyl-beta-Cyclodextrin and randomly methylated beta-Cyclodextrin, offer improved solubility and stability .
Propriétés
IUPAC Name |
5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H70O35.H2O/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;/h8-63H,1-7H2;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSAKCOAFBFODP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O36 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1153.0 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4H,7H-Cyclopenta[4,5]thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine, 6-(2-chlorophenyl)-8,9-dihydro-1-methyl-8-(4-morpholinylmethyl)-](/img/structure/B14793617.png)




![(13S)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one](/img/structure/B14793635.png)





![1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-propylcyclohexyl)phenyl]ethynyl]benzene](/img/structure/B14793702.png)
![3-Bromo-8-methoxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one](/img/structure/B14793707.png)
